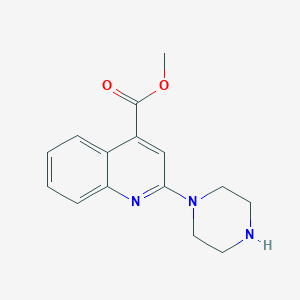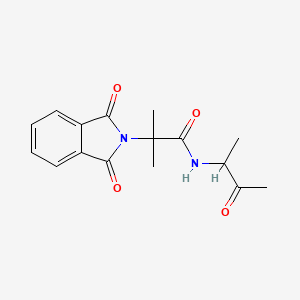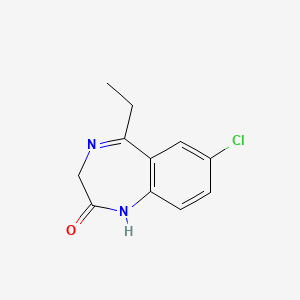![molecular formula C15H25N3O3S2 B10867806 4-[2-({[3-(Propan-2-yloxy)propyl]carbamothioyl}amino)ethyl]benzenesulfonamide](/img/structure/B10867806.png)
4-[2-({[3-(Propan-2-yloxy)propyl]carbamothioyl}amino)ethyl]benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-({[(3-ISOPROPOXYPROPYL)AMINO]CARBOTHIOYL}AMINO)ETHYL]-1-BENZENESULFONAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound is characterized by its unique structure, which includes a benzenesulfonamide group, an isopropoxypropylamino group, and a carbothioyl linkage.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-({[(3-ISOPROPOXYPROPYL)AMINO]CARBOTHIOYL}AMINO)ETHYL]-1-BENZENESULFONAMIDE typically involves multiple steps:
Formation of the Benzenesulfonamide Core: The initial step involves the sulfonation of benzene to form benzenesulfonic acid, which is then converted to benzenesulfonamide through a reaction with ammonia.
Introduction of the Amino Group: The next step involves the introduction of the 3-isopropoxypropylamino group. This can be achieved through a nucleophilic substitution reaction where the benzenesulfonamide reacts with 3-isopropoxypropylamine under controlled conditions.
Formation of the Carbothioyl Linkage: The final step involves the formation of the carbothioyl linkage. This is typically achieved through the reaction of the intermediate product with carbon disulfide and a suitable base, followed by the addition of an alkylating agent to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropoxy group, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to a sulfonic acid or a sulfone.
Substitution: The amino and isopropoxy groups can participate in substitution reactions, where they can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
Oxidation Products: Alcohols, ketones.
Reduction Products: Sulfonic acids, sulfones.
Substitution Products: Various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, 4-[2-({[(3-ISOPROPOXYPROPYL)AMINO]CARBOTHIOYL}AMINO)ETHYL]-1-BENZENESULFONAMIDE can be used to study enzyme interactions, particularly those involving sulfonamide groups. It can also serve as a probe to investigate cellular uptake mechanisms due to its amphiphilic nature.
Medicine
Medically, this compound has potential as a drug candidate. Its sulfonamide group is known for its antibacterial properties, and the compound’s overall structure suggests it could interact with various biological targets, making it a candidate for further pharmacological studies.
Industry
In industrial applications, this compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups. It can also serve as an intermediate in the synthesis of agrochemicals and other specialty chemicals.
作用机制
The mechanism of action of 4-[2-({[(3-ISOPROPOXYPROPYL)AMINO]CARBOTHIOYL}AMINO)ETHYL]-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The isopropoxypropylamino group can enhance the compound’s binding affinity to its targets, while the carbothioyl linkage can participate in covalent bonding with nucleophilic residues in proteins.
相似化合物的比较
Similar Compounds
- 4-[2-({[(3-MORPHOLINOPROPYL)AMINO]CARBOTHIOYL}AMINO)ETHYL]-1-BENZENESULFONAMIDE
- 4-[2-({[(3-ETHOXYPROPYL)AMINO]CARBOTHIOYL}AMINO)ETHYL]-1-BENZENESULFONAMIDE
- 4-[2-({[(3-METHOXYPROPYL)AMINO]CARBOTHIOYL}AMINO)ETHYL]-1-BENZENESULFONAMIDE
Uniqueness
The uniqueness of 4-[2-({[(3-ISOPROPOXYPROPYL)AMINO]CARBOTHIOYL}AMINO)ETHYL]-1-BENZENESULFONAMIDE lies in its specific functional groups, which confer distinct chemical properties and biological activities. The isopropoxy group, in particular, can influence the compound’s solubility and membrane permeability, making it distinct from its analogs.
This detailed overview provides a comprehensive understanding of 4-[2-({[(3-ISOPROPOXYPROPYL)AMINO]CARBOTHIOYL}AMINO)ETHYL]-1-BENZENESULFONAMIDE, covering its synthesis, reactions, applications, and unique characteristics
属性
分子式 |
C15H25N3O3S2 |
|---|---|
分子量 |
359.5 g/mol |
IUPAC 名称 |
1-(3-propan-2-yloxypropyl)-3-[2-(4-sulfamoylphenyl)ethyl]thiourea |
InChI |
InChI=1S/C15H25N3O3S2/c1-12(2)21-11-3-9-17-15(22)18-10-8-13-4-6-14(7-5-13)23(16,19)20/h4-7,12H,3,8-11H2,1-2H3,(H2,16,19,20)(H2,17,18,22) |
InChI 键 |
SLHWXXNDDBVBCU-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OCCCNC(=S)NCCC1=CC=C(C=C1)S(=O)(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N,N'-[disulfanediylbis(4,5,6,7-tetrahydro-1-benzothiene-3,2-diyl)]dibenzamide](/img/structure/B10867752.png)
![2-(1,3-benzoxazol-2-ylsulfanyl)-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-imidazol-4-yl)ethyl]amino}methylidene]acetamide](/img/structure/B10867769.png)
![N-(5-bromo-1,3-thiazol-2-yl)-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide](/img/structure/B10867777.png)
![4-{3-[(2-Amino-3-ethoxy-3-oxopropyl)sulfanyl]-2,5-dioxopyrrolidin-1-yl}benzoic acid](/img/structure/B10867780.png)
![2-[(2-methylphenoxy)methyl]-3-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}quinazolin-4(3H)-one](/img/structure/B10867783.png)
![N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-5-[(2-chlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B10867785.png)
![4-methoxy-N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B10867792.png)
![3-[(4-Bromophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B10867796.png)
![N-(4-fluorophenyl)-4-[2-({[4-(4-fluorophenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]piperazine-1-carbothioamide](/img/structure/B10867802.png)
![7-(4-bromobenzyl)-8-[(3-ethoxypropyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10867814.png)
![N-{[2-(5-fluoro-1H-indol-3-yl)ethyl]carbamoyl}-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B10867815.png)
